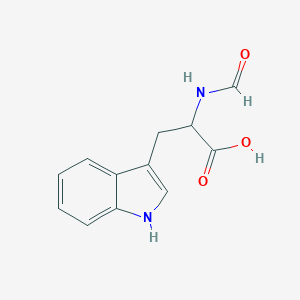

N-Formyl-dl-tryptophane

Vue d'ensemble

Description

N-Formyl-dl-tryptophan is a derivative of the amino acid tryptophan It is characterized by the presence of a formyl group attached to the nitrogen atom of the tryptophan molecule

Applications De Recherche Scientifique

N-Formyl-dl-tryptophan has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study protein folding and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

Target of Action

N-Formyl-dl-tryptophan, also known as Formyl-DL-Trp-OH, primarily targets enzymes involved in the metabolism of tryptophan . These enzymes include indoleamine 2,3-dioxygenase (IDO1), IDO2, and tryptophan 2,3-dioxygenase (TDO2) . These enzymes play a crucial role in the catabolism of tryptophan to kynurenine .

Mode of Action

The compound interacts with its targets, the enzymes IDO1, IDO2, and TDO2, to catalyze the first-rate limiting step of the degradation of tryptophan to kynurenine . This interaction results in the production of N-formyl-kynurenine, which is rapidly and spontaneously converted into kynurenine .

Biochemical Pathways

N-Formyl-dl-tryptophan is involved in the tryptophan metabolic pathway, which produces a series of metabolites called tryptophan catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . The metabolism of tryptophan can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of tryptophan into several molecules .

Pharmacokinetics

It is known that disruptions in tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Result of Action

The result of N-Formyl-dl-tryptophan’s action is the production of kynurenine and other downstream active intermediates, including hydroxykynurenine, anthranilic acid, 3-HAA, quinolinic acid, and others . These metabolites can have neurotoxic/neuroprotective effects through the antagonist/agonist activity of the N-methyl-D-aspartate receptor (NMDAR) .

Action Environment

The action of N-Formyl-dl-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Other factors that can affect tryptophan metabolism include inflammation and stress, exercise, vitamins, minerals, diet, glucocorticoids, and aging .

Analyse Biochimique

Biochemical Properties

N-Formyl-dl-tryptophan is involved in the metabolism of L-tryptophan, an essential amino acid required for protein synthesis . It undergoes an extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . Enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Cellular Effects

N-Formyl-dl-tryptophan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Disruptions in L-tryptophan metabolism, which N-Formyl-dl-tryptophan is a part of, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Molecular Mechanism

N-Formyl-dl-tryptophan exerts its effects at the molecular level through various mechanisms. It is involved in the kynurenine pathway, where it is converted to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are potential targets for therapeutic interventions .

Metabolic Pathways

N-Formyl-dl-tryptophan is involved in the metabolism of L-tryptophan, which can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota into several molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Formyl-dl-tryptophan can be synthesized through several methods. One common approach involves the formylation of tryptophan using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formyl group being introduced to the nitrogen atom of the tryptophan molecule.

Industrial Production Methods

In an industrial setting, the production of N-Formyl-dl-tryptophan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Formyl-dl-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.

Reduction: The formyl group can be reduced to an amino group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: N-Formyl-dl-tryptophan can be converted to dl-tryptophan.

Substitution: Various substituted tryptophan derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Formyl-l-tryptophan: A stereoisomer with similar properties but different biological activity.

N-Formyl-kynurenine: A metabolite in the tryptophan degradation pathway.

dl-Tryptophan: The parent amino acid without the formyl group.

Uniqueness

N-Formyl-dl-tryptophan is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, dl-tryptophan. This modification allows it to participate in specific reactions and interactions that are not possible with unmodified tryptophan.

Propriétés

IUPAC Name |

2-formamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEMLJPSSOJRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936447 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-03-5 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

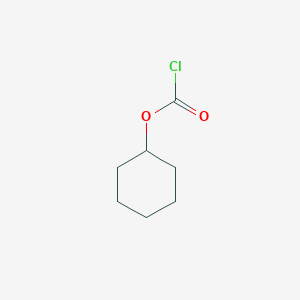

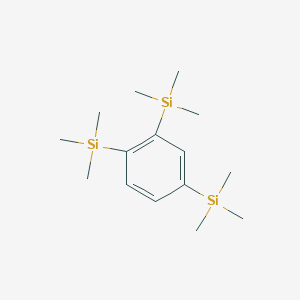

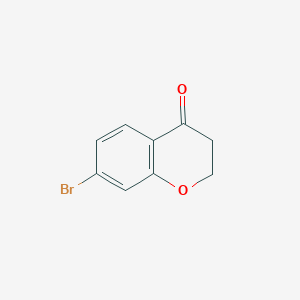

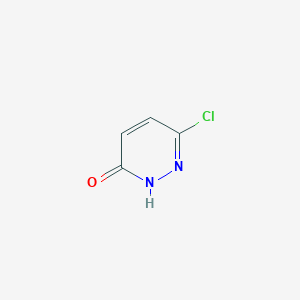

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B108272.png)